molecular formula C10H10FO3- B11818743 2-(4-Fluoro-3-methoxyphenyl)propanoate

2-(4-Fluoro-3-methoxyphenyl)propanoate

Cat. No.: B11818743
M. Wt: 197.18 g/mol
InChI Key: SDOLWLNVUSDKLA-UHFFFAOYSA-M
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Description

2-(4-Fluoro-3-methoxyphenyl)propanoate is a fluorinated and methoxylated aromatic propanoate ester. Its structure features a propanoate backbone substituted with a 4-fluoro-3-methoxyphenyl group. For instance, structurally similar compounds, such as [(1S,2S)-2-(4-fluoro-2-methyl-phenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate, are documented as inhibitors of mitochondrial complex III (Qi site) in fungal respiration, highlighting this class's role in crop protection .

Properties

Molecular Formula

C10H10FO3-

Molecular Weight

197.18 g/mol

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)propanoate

InChI

InChI=1S/C10H11FO3/c1-6(10(12)13)7-3-4-8(11)9(5-7)14-2/h3-6H,1-2H3,(H,12,13)/p-1

InChI Key

SDOLWLNVUSDKLA-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)propanoate typically involves the esterification of 4-fluoro-3-methoxyphenylpropanoic acid. This can be achieved through a reaction with an alcohol in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluoro-3-methoxyphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium fluoride can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-Fluoro-3-methoxybenzoic acid or 4-fluoro-3-methoxyacetophenone.

    Reduction: 2-(4-Fluoro-3-methoxyphenyl)propanol.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by the positions of fluorine and methoxy groups on the phenyl ring. Key comparisons include:

  • 3-(2-Methoxyphenyl)propanoic acid: Lacks the fluorine atom but shares the methoxyphenyl-propanoate framework.
  • 2-(2-(4-Fluorophenyl)hydrazono)propanoate (23): Features a hydrazone-linked 4-fluorophenyl group. The methyl hydrogens in this compound resonate at δ 1.91 ppm in ¹H-NMR, a shift attributable to electron-withdrawing effects of the hydrazone moiety. In contrast, 2-(4-Fluoro-3-methoxyphenyl)propanoate would exhibit distinct shifts due to the methoxy group’s electron-donating nature .
  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate: Replaces the propanoate ester with a cyanoacrylate group. The cyano group enhances electrophilicity, increasing reactivity toward nucleophiles compared to the more stable ester group in the target compound .

Physicochemical Properties

A comparative analysis of physical properties (Table 1) highlights substituent-driven variations:

Table 1: Comparison of Key Properties

Compound Molecular Features Melting Point (°C) Solubility (Predicted) Application
2-(4-Fluoro-3-methoxyphenyl)propanoate 4-F, 3-OCH₃, propanoate ester Not reported Moderate lipophilicity Fungicide (Qi site)
3-(2-Methoxyphenyl)propanoic acid 2-OCH₃, carboxylic acid Reported in Ev4* High polarity Research chemical
2-(2-(4-Fluorophenyl)hydrazono)propanoate 4-F, hydrazone Not reported Low polarity Analytical reagent

Spectroscopic Characteristics

  • ¹H-NMR: The methyl group in 2-(2-(4-fluorophenyl)hydrazono)propanoate (δ 1.91 ppm) contrasts with propanoate esters, where methyl groups typically resonate near δ 1.2–1.5 ppm. The target compound’s methoxy group would likely appear as a singlet near δ 3.8–4.0 ppm, similar to 3-(2-methoxyphenyl)propanoic acid derivatives .
  • ¹³C-NMR : Fluorine substituents cause significant deshielding in adjacent carbons. For example, in 2-fluoro-5-(4-fluorophenyl)pyridine, the fluorine atoms induce upfield shifts in neighboring carbons by ~10–15 ppm .

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